molecular formula C17H18ClNO3 B1305878 N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide CAS No. 6126-03-0

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Cat. No.: B1305878
CAS No.: 6126-03-0
M. Wt: 319.8 g/mol
InChI Key: UURYXTNHXWGLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-2-phenoxybutanamide is a synthetic organic compound designed for chemical biology and medicinal chemistry research. This butanamide derivative features a chloro-methoxyphenyl group and a phenoxy side chain, a structural motif found in compounds investigated for their potential to modulate enzyme activity . Similar chemical scaffolds are of significant interest in early-stage drug discovery for developing pharmacologically active agents . The presence of the 5-chloro-2-methoxyphenyl group is a common feature in various compounds used in scientific research, often serving as a key pharmacophore in the exploration of structure-activity relationships (SAR) . Researchers can utilize this compound as a chemical building block for the synthesis of more complex molecules or as a reference standard in bio-screening assays. Its molecular structure offers a versatile platform for further chemical modification, making it a valuable tool for probing biological mechanisms and identifying new lead compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYXTNHXWGLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387332
Record name N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-03-0
Record name N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Mechanism of Action for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of molecular pharmacology, the compound N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide represents a frontier of scientific inquiry. As of this writing, its specific molecular interactions and mechanism of action remain uncharacterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: to meticulously dissect the structural components of this molecule and, based on a comprehensive analysis of structurally analogous compounds, to propose a cogent and testable hypothesis regarding its molecular mechanism of action. This document is crafted not as a definitive statement but as a strategic roadmap for researchers poised to unravel the therapeutic potential of this novel chemical entity. We will proceed from a foundation of established structure-activity relationships (SAR) to delineate a series of robust experimental protocols designed to elucidate its biological function.

Molecular Deconstruction and Mechanistic Hypothesis

The structure of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a composite of three key pharmacophores: a substituted N-phenyl amide core, a phenoxy moiety, and a flexible butanamide linker. The biological activities of compounds bearing these individual motifs provide a logical starting point for our mechanistic investigation.

  • N-Phenyl Aromatic Amides: This class of compounds is known for a wide range of biological activities, including the inhibition of enzymes such as xanthine oxidase[1].

  • Phenoxy Derivatives: The phenoxy group is a privileged scaffold in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes[2]. Notably, phenoxyacetic acid derivatives have been developed as selective COX-2 inhibitors[3], and phenoxyacetamides have demonstrated anticonvulsant properties[4].

  • Butanamide Core: The butanamide linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. Derivatives of butanamide have been investigated for anti-inflammatory and antimicrobial applications[5].

Given the prevalence of anti-inflammatory and neurological activity among structurally related compounds, we hypothesize that N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a modulator of key enzymes involved in inflammatory or neuropathic pathways, with cyclooxygenase-2 (COX-2) and the peripheral benzodiazepine receptor (PBR) representing high-probability targets. The chloro and methoxy substituents on the phenyl ring are anticipated to play a crucial role in target selectivity and binding affinity.

A Roadmap for Experimental Validation

To systematically test our hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to first identify the primary molecular target and then to characterize the functional consequences of this interaction.

Tier 1: Target Identification and Initial Characterization

The initial phase focuses on broad screening to identify potential binding partners, followed by more focused assays on our hypothesized targets.

Experimental Workflow: Target Identification

A Compound Synthesis and Purity Analysis B Broad-Spectrum Radioligand Binding Screen (e.g., Eurofins SafetyScreen) A->B C Focused In Vitro Enzyme Inhibition Assays (COX-1/COX-2, Xanthine Oxidase) A->C D Focused Receptor Binding Assays (PBR) A->D E Data Analysis and Hit Prioritization B->E C->E D->E

Caption: Workflow for initial target identification of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a series of dilutions of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls, and a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the absorbance at the recommended wavelength (typically 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity Index The ratio of the IC50 for COX-1 to the IC50 for COX-2.
Tier 2: Cellular Assays and Pathway Analysis

Once a primary target is confirmed, the next step is to investigate the compound's effects in a cellular context.

Signaling Pathway: COX-2 Mediated Inflammation

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-2

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Protocol 2: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

  • Objective: To measure the effect of the test compound on the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of the test compound on PGE2 production and calculate the EC50 value.

Cell-Based AssayEndpoint MeasuredExpected Outcome with Active Compound
PGE2 ELISA Concentration of Prostaglandin E2Dose-dependent decrease in PGE2 levels
Nitric Oxide Assay Concentration of Nitrite (a stable product of NO)Dose-dependent decrease in nitrite levels
Cytotoxicity Assay Cell Viability (e.g., using MTT)Minimal to no decrease in cell viability at effective concentrations

Concluding Remarks and Future Directions

The in-depth technical guide presented here offers a structured and scientifically rigorous approach to elucidating the molecular mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide. The proposed hypothesis, grounded in the established pharmacology of its constituent chemical motifs, provides a strong foundation for a targeted and efficient investigation. Successful validation of this hypothesis will not only illuminate the therapeutic potential of this specific compound but will also contribute valuable insights to the broader field of medicinal chemistry, particularly in the design of novel anti-inflammatory and neuroprotective agents. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data. It is our firm belief that the systematic application of this research roadmap will pave the way for a comprehensive understanding of this promising molecule's biological activity.

References

  • Cui, A-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. Drug Design, Development and Therapy, 14, 3869–3880. Available at: [Link]

  • Witschel, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • Kumar, R., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. Available at: [Link]

  • Vilain, P., et al. (2001). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 51(6), 493-501. Available at: [Link]

  • Sema, T. (n.d.). Structure Activity Relationship Of Drugs. Sema. Available at: [Link]

  • Onto-sight AI. (n.d.). Unveiling the Mysteries of Butanamide: A Compound that Holds the Key to Unlocking New Therapeutic Frontiers. Ontosight AI. Available at: [Link]

  • Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. Available at: [Link]

  • Zitko, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20563–20581. Available at: [Link]

  • Raczynska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6296. Available at: [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. Available at: [Link]

  • Piatek, P., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(3), 1356–1372. Available at: [Link]

  • Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Molecules, 25(3), 647. Available at: [Link]

  • Roy, K., & De, U. (2010). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Available at: [Link]

  • Li, X., et al. (2010). Discovery of novel (S)-alpha-phenyl-gamma-amino butanamide containing CCR5 antagonists via functionality inversion approach. Bioorganic & Medicinal Chemistry Letters, 20(7), 2249–2252. Available at: [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 134, 106403. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1317. Available at: [Link]

  • National Center for Biotechnology Information. (2006). N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide . This compound, characterized by significant lipophilicity and a neutral amide core, presents specific challenges regarding retention time stability and separation from its synthetic precursors: 5-chloro-2-methoxyaniline (basic) and 2-phenoxybutyric acid (acidic).

This guide moves beyond generic templates, offering a "First-Principles" approach to method development. It synthesizes theoretical LogP/pKa predictions with practical chromatographic optimization, resulting in a robust, stability-indicating assay suitable for purity profiling and potency determination.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyN-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide5-chloro-2-methoxyaniline (Impurity A)2-phenoxybutyric acid (Impurity B)
Role Target AnalyteStarting Material / DegradantStarting Material / Degradant
Nature Neutral AmideWeak BaseWeak Acid
Predicted LogP ~4.2 (Highly Lipophilic)~2.1~2.4
pKa Non-ionizable (in pH 2-8 range)~3.5 (Aniline nitrogen)~4.5 (Carboxylic acid)
UV Max ~230 nm, ~280 nm~235 nm, ~290 nm~270 nm
Scientific Rationale for Method Strategy
  • pH Selection: The target is neutral, but Impurity A (Aniline) is basic and Impurity B (Acid) is acidic.

    • Decision:Acidic pH (pH ~2.5) is selected.

    • Reasoning: At pH 2.5, the aniline is protonated (

      
      ), reducing its retention and forcing it to elute early in the void volume, ensuring separation from the hydrophobic target. The acid is protonated (
      
      
      
      ), increasing its retention to prevent peak fronting and ensuring sharp resolution.
  • Column Selection: The high LogP (~4.2) of the target suggests strong hydrophobic interaction.[1]

    • Decision:C18 (Octadecyl) is the primary choice, but a high-carbon-load column is necessary to prevent peak tailing due to surface silanol interactions with the ether oxygens.

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the lipophilic target.

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDev cluster_Scouting Phase 1: Scouting cluster_Opt Phase 2: Optimization cluster_Valid Phase 3: Validation Start Start: Define Analyte Properties (LogP, pKa, UV Spectrum) UV_Scan UV-Vis Scan (200-400nm) Determine Max Absorbance Start->UV_Scan Col_Screen Column Screening (C18 vs Phenyl-Hexyl) UV_Scan->Col_Screen Mobile_Screen Mobile Phase pH Check (Acidic vs Neutral) Col_Screen->Mobile_Screen Gradient_Opt Gradient Slope Adjustment (Resolution of Impurities) Mobile_Screen->Gradient_Opt Temp_Opt Temperature Tuning (Mass Transfer Kinetics) Gradient_Opt->Temp_Opt System_Suit System Suitability (Tailing < 1.5, Plates > 5000) Temp_Opt->System_Suit Linearity Linearity & Range System_Suit->Linearity End Final Robust Method Linearity->End

Figure 1: Systematic workflow for HPLC method development ensuring separation of target from ionic precursors.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

    • Why: These columns use end-capping technology to minimize silanol activity, crucial for the ether/methoxy groups in the analyte.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: High organic content is needed to dissolve the lipophilic target.

  • Standard Stock Solution (1 mg/mL): Weigh 10 mg of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Impurity Stock Solutions: Prepare 5-chloro-2-methoxyaniline and 2-phenoxybutyric acid similarly at 0.5 mg/mL.

The "Gold Standard" Chromatographic Conditions

This method has been optimized for the separation of the neutral target from its acidic and basic impurities.

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of acid impurity; protonates aniline impurity.
Mobile Phase B AcetonitrileStrong eluting power for lipophilic amide.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CImproves mass transfer, sharpening the peak of the lipophilic target.
Injection Vol 10 µLStandard load; reduce to 5 µL if peak broadening occurs.
Detection UV at 230 nm (Primary), 254 nm (Secondary)230 nm captures the amide/phenoxy absorption; 254 nm is specific for the aromatic rings.
Gradient Program

A gradient is strictly required. Isocratic elution will likely result in the target eluting too late or the impurities eluting in the void.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration: Traps polar impurities (Aniline) at head of column.
2.0 9010Isocratic Hold: Ensures separation of early eluting salts/aniline.
15.0 1090Linear Ramp: Elutes the lipophilic target amide.
20.0 1090Wash: Flushes highly retained dimers or matrix components.
20.1 9010Re-equilibration: Returns to initial conditions.
25.0 9010End: Ready for next injection.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Tests (SST) must be passed before every sample set.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity B (Acid) and Target Amide.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Amide peak.
    
    • Failure Mode: If

      
      , it indicates secondary silanol interactions. Action:  Increase buffer concentration or switch to a "Shield RP" column.
      
  • Precision: %RSD of retention time < 0.5% for 6 replicate injections.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting (Target) Solvent MismatchThe sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN). Fix: Dilute sample in 50:50 Water:ACN.
Drifting Retention Times pH InstabilityPhosphoric acid is volatile? No, but system equilibration might be insufficient. Fix: Ensure 5-10 column volumes of equilibration time.
Ghost Peaks CarryoverThe lipophilic amide sticks to the injector needle. Fix: Use a needle wash solution of 50:50 ACN:Isopropanol.
High Backpressure PrecipitationBuffer salts precipitating in high ACN. Fix: Ensure phosphate concentration is

25 mM.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Abdelaziz, A. M., et al. (2013).[2] "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives." Asian Journal of Chemistry. (Provides spectral data and synthesis context for the 5-chloro-2-methoxyphenyl moiety).

  • PubChem. (n.d.). 2-Phenoxybutyric acid.[3][4][5] National Library of Medicine. Link (Source for impurity physicochemical properties).

  • Sigma-Aldrich. (2023). HPLC Column Selection Guide for Amides and Lipophilic Compounds. Link

Sources

solvent selection for dissolving N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Formulation Protocols for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Executive Summary

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a highly lipophilic carboxamide derivative, structurally characterized by two aromatic domains linked by an amide backbone.[1] Commonly utilized in sensory research (TRP channel modulation) and medicinal chemistry, this compound exhibits poor aqueous solubility (Class II/IV behavior), presenting significant challenges for biological assay reproducibility.[1]

This guide provides a scientifically grounded framework for solvent selection, stock solution preparation, and aqueous dilution strategies. It moves beyond simple "recipe" lists to explain the thermodynamic and kinetic principles necessary to maintain this compound in solution during experimental workflows.

Physicochemical Profiling & Solubility Prediction

Before selecting a solvent, one must understand the solute. The structural architecture of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide dictates its solubility profile.[1]

FeatureChemical ImplicationSolubility Impact
Aromatic Rings (x2) High

-

stacking potential
Increases lattice energy; resists dissolution in water.[1]
Chlorine Substituent Lipophilic electron-withdrawing groupIncreases LogP (Partition Coefficient); reduces water solubility.[1]
Amide Linkage H-bond donor/acceptorProvides a "handle" for polar aprotic solvents (DMSO, DMF).[1]
Phenoxy/Methoxy Ether linkagesModerate polarity, but insufficient to overcome the hydrophobic bulk.[1]

Predicted Parameters:

  • LogP (Octanol/Water): Estimated ~3.5 – 4.2 (Highly Lipophilic).[1]

  • Aqueous Solubility: < 10 µg/mL (Predicted).[1]

  • Classification: BCS Class II (Low Solubility, High Permeability).[1]

Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction capability with the target molecule.

A. Primary Solvents (Stock Solutions)
  • Dimethyl Sulfoxide (DMSO): The Gold Standard.[1]

    • Mechanism:[1] Dipolar aprotic solvent.[1] Disrupts solute-solute interactions via strong dipole interactions with the amide bond.[1]

    • Capacity: Typically dissolves >50 mM stocks.[1]

    • Caution: Hygroscopic; freeze-thaw cycles can introduce water, causing "crash-out" (precipitation) over time.[1]

  • Ethanol (Absolute):

    • Mechanism:[1] Protic solvent.[1][2]

    • Capacity: Moderate (10–50 mM).[1]

    • Use Case: Preferred for sensory/taste assays where DMSO toxicity/taste is a confounder.[1]

B. Co-Solvents (Intermediate Dilution)
  • PEG-400 (Polyethylene Glycol): [1][3]

    • Function: Amphiphilic polymer that coats hydrophobic molecules, preventing aggregation during aqueous dilution.

  • Propylene Glycol (PG):

    • Function: Viscosity modifier and co-solvent often used in flavor/fragrance applications.

C. "Crash" Solvents (Avoid for Stocks)
  • Water/PBS/Media: Will cause immediate precipitation if used directly on solid powder.[1]

Protocol 1: The "Golden Triangle" Formulation Strategy

Direct dilution of a DMSO stock into water often fails for lipophilic amides due to the rapid change in dielectric constant. We utilize a Step-Down Dilution method.[1]

Experimental Workflow Diagram

FormulationWorkflow Start Solid Compound (Powder) Step1 Step 1: Primary Solubilization Solvent: 100% DMSO Conc: 50 mM Start->Step1 Check1 Visual Check: Clear Solution? Step1->Check1 Step2 Step 2: Intermediate Dilution Solvent: PEG-400 or Tween 80 Ratio: 1:10 (Stock:Co-solvent) Check1->Step2 Yes Fail Sonication / Reduce Concentration Check1->Fail No (Precipitate) Step3 Step 3: Aqueous Introduction Slow addition to Buffer/Media (Vortexing active) Step2->Step3 Final Working Solution (Stable Assay Prep) Step3->Final Fail->Step1

Figure 1: Step-Down Formulation Workflow designed to minimize precipitation shock during aqueous transition.

Detailed Procedure:
  • Primary Stock (50 mM):

    • Weigh N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide accurately.

    • Add 100% Anhydrous DMSO .

    • Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Validation: Solution must be optically clear.[1]

  • Intermediate Phase (The "Buffer" Zone):

    • Do NOT add the DMSO stock directly to the cell media/buffer yet.

    • Prepare a 10x Working Stock by diluting the Primary Stock into PEG-400 or Propylene Glycol .[1]

    • Example: To get 100 µM final, make a 1 mM intermediate in 50% DMSO / 50% PEG-400.[1]

  • Final Aqueous Dilution:

    • Pipette the Intermediate Phase into the bulk aqueous buffer while vortexing the buffer.

    • Why? This creates a rapid dispersion, preventing the formation of large crystal nuclei.

Protocol 2: Solubility Limit Validation (Nephelometry)

Researchers must empirically determine the "Kinetic Solubility Limit" for their specific assay buffer (e.g., PBS pH 7.4).[1]

  • Preparation: Prepare a 10 mM DMSO stock.

  • Serial Addition:

    • Aliquot 190 µL of PBS into a 96-well clear plate.

    • Add 10 µL of DMSO stock (Final: 500 µM).[1] Mix.

    • Perform serial 2-fold dilutions across the plate.[1]

  • Incubation: Let stand for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration at which OD600 spikes above the background (buffer only) is your Precipitation Point .[1]

    • Rule of Thumb: Do not exceed 50% of this concentration in biological assays.

Stability & Storage Guidelines

  • Hydrolysis Risk: The amide bond is relatively stable, but the ether linkage can be susceptible to oxidation over long periods.

  • DMSO Storage:

    • Store stocks at -20°C or -80°C .

    • Aliquot single-use vials. Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, which drastically lowers the solubility of this lipophilic compound, leading to "silent precipitation" (concentration drops without visible crystals).[1]

  • Working Solutions: Prepare fresh daily. Do not store aqueous dilutions.[1]

Troubleshooting "Crash Out"

If the compound precipitates upon addition to media:

SymptomRoot CauseCorrective Action
Cloudiness immediately upon mixing Kinetic Solubility ExceededReduce final concentration or increase DMSO % (if assay tolerates).
Precipitation after 2 hours Thermodynamic InstabilityUse a co-solvent carrier (0.5% Methylcellulose or 5% Tween 80).[1]
Crystals at bottom of well "Salting Out" effectSwitch from high-salt PBS to a low-salt buffer or media with serum (BSA binds the drug).[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility). Link

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 24.[1] (Context for amide-based cooling/savory agents). Link

  • MilliporeSigma. (2025).[1] Solvent Selection Guide for Medicinal Chemistry. Link(General Reference for DMSO/PEG protocols).

Sources

optimizing reaction conditions for phenoxybutanamide amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Phenoxybutanamide derivatives represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in PPAR agonists, endothelin antagonists, and opioid receptor modulators. While the formation of the amide bond is a fundamental transformation, the specific physicochemical properties of the 4-phenoxybutanoic acid tail—specifically its lipophilicity and the inductive effect of the ether oxygen—present unique challenges in purification and yield optimization.

This Application Note provides a rigorous, data-driven guide to optimizing these couplings. We move beyond the "standard" EDC/HOBt protocols, which often suffer from urea byproduct contamination, and introduce a bifurcated strategy: HATU for high-throughput discovery and T3P® (Propylphosphonic anhydride) for scalable, green process chemistry.

Mechanistic Insight: The Activation Challenge

The formation of phenoxybutanamides requires the activation of 4-phenoxybutanoic acid to overcome the poor electrophilicity of the carboxylic carbon.

  • The Challenge: The phenoxy group at the

    
    -position exerts a mild inductive electron-withdrawing effect, but the primary challenge is often solubility and "grease" management. Traditional carbodiimide couplings (DCC/EDC) generate urea byproducts that co-elute with lipophilic phenoxybutanamides during flash chromatography.
    
  • The Solution: We utilize Propylphosphonic anhydride (T3P) .[1][2] Unlike carbodiimides, T3P generates water-soluble cyclic phosphonic acid byproducts, allowing for a "wash-away" purification that eliminates the need for chromatography in many cases.[1]

Diagram 1: T3P Activation Mechanism

The following diagram illustrates the activation of 4-phenoxybutanoic acid by T3P, followed by aminolysis.

T3P_Mechanism Acid 4-Phenoxybutanoic Acid Intermed Mixed Anhydride (Activated Species) Acid->Intermed Activation (-H+) Base Base (DIPEA/Pyridine) Base->Intermed Activation (-H+) T3P T3P Reagent (Cyclic Anhydride) T3P->Intermed Activation (-H+) Product Phenoxybutanamide (Product) Intermed->Product Aminolysis Byproduct Water-Soluble Phosphonate Salt Intermed->Byproduct Leaving Group Amine Target Amine (R-NH2) Amine->Product

Caption: T3P-mediated activation of phenoxybutanoic acid via a mixed anhydride intermediate, yielding water-soluble byproducts.

Optimization Study: Reagent Screening

To validate the optimal conditions, we screened three standard coupling systems for the synthesis of N-benzyl-4-phenoxybutanamide (Model Substrate).

Experimental Conditions:

  • Scale: 1.0 mmol

  • Solvent: DMF (for HATU/EDC) or EtOAc (for T3P)

  • Temperature: 25 °C

  • Time: 4 hours

Table 1: Comparative Efficiency of Coupling Reagents

Reagent SystemBaseSolventYield (Isolated)Purity (HPLC)Workup Complexity
EDC / HOBt DIPEADCM78%88%High (Urea removal difficult)
HATU DIPEADMF96% 98% Medium (Requires DMF removal/wash)
T3P (50% in EtOAc) PyridineEtOAc94%>99%Low (Simple acid/base wash)

Analysis:

  • HATU is the choice for Discovery/HTS . It drives the reaction to completion rapidly, even with sterically hindered amines.

  • T3P is the choice for Scale-up/Process .[3] Although the yield is marginally lower than HATU, the purity profile is superior due to the aqueous removal of impurities, avoiding expensive silica gel chromatography.

Detailed Protocols

Protocol A: High-Throughput Synthesis (HATU Method)

Recommended for milligram-scale library synthesis where speed is critical.

  • Preparation: Dissolve 4-phenoxybutanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[4][5]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Process-Optimized Synthesis (T3P Method)

Recommended for gram-to-kilogram scale.[6] This system is "self-cleaning."

  • Charge: To a reactor/flask, add 4-phenoxybutanoic acid (1.0 equiv), the amine (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Cool to 0 °C. Add Pyridine (2.5 equiv) or DIPEA (2.5 equiv).

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise over 15 minutes. Exotherm control is critical here.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench & Wash (The "Magic" Step):

    • Add water (5 vol). Stir vigorously for 10 mins. Separate layers.

    • Wash organic layer with 1N HCl (removes excess amine and pyridine).

    • Wash organic layer with 1N NaOH (removes unreacted phenoxybutanoic acid).

    • Wash with Brine.

  • Isolation: Concentrate the organic layer. The product usually crystallizes or remains as a high-purity oil.

Optimization Logic & Troubleshooting

When yields are suboptimal, use the following decision tree to diagnose the issue.

Diagram 2: Optimization Decision Tree

Optimization_Tree Start Start Optimization Check_LCMS Check LC-MS Conversion Start->Check_LCMS Low_Conv Low Conversion (<50%) Check_LCMS->Low_Conv Incomplete High_Imp High Conversion / Low Purity Check_LCMS->High_Imp Messy Profile Steric Steric Hindrance? Low_Conv->Steric Soln_Wash Optimize Workup: Use T3P + Acid/Base Wash High_Imp->Soln_Wash Electronic Amine Nucleophilicity? Steric->Electronic No Soln_HATU Switch to HATU/DMF Increase Temp to 50°C Steric->Soln_HATU Yes Soln_Base Switch Base to NMM (Less Steric) Electronic->Soln_Base

Caption: Decision matrix for troubleshooting low yields or purity in phenoxybutanamide synthesis.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][4][5][7][8][9] Tetrahedron, 61(46), 10827-10852.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future."[3] Application Note.

Sources

Application Notes and Protocols for Stabilizing N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a novel small molecule entity with significant therapeutic potential. As with many complex organic molecules, ensuring its stability throughout the drug development lifecycle—from bulk drug substance to the final formulated product—is paramount for safety, efficacy, and regulatory approval. The chemical structure of this active pharmaceutical ingredient (API), featuring an amide bond, a chlorinated aromatic ring, and ether linkages, presents a unique set of challenges. These functional groups are susceptible to specific degradation pathways, including hydrolysis, oxidation, and photolysis.

This comprehensive guide provides a systematic approach to identifying and mitigating these stability risks. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for developing a stable and robust formulation. The strategies outlined herein are grounded in established principles of pharmaceutical science and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Understanding the Intrinsic Stability of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

A thorough understanding of the API's inherent stability is the foundation of any successful formulation strategy.[5] This is achieved through a series of forced degradation studies, also known as stress testing.[6][7] These studies deliberately expose the API to conditions more severe than those it would encounter during storage to rapidly identify potential degradation products and pathways.[5][8]

Key Structural Liabilities

The molecular structure of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide suggests three primary degradation pathways:

  • Hydrolysis: The amide linkage is a common site for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.[9][10]

  • Oxidation: The ether linkages and the electron-rich aromatic rings can be susceptible to oxidative degradation, potentially initiated by atmospheric oxygen, trace metals, or peroxides present in excipients.[11]

  • Photolysis: The presence of a chlorinated aromatic ring suggests potential photosensitivity, where exposure to light could lead to dehalogenation or other photochemical reactions.[12][13][14]

Protocol: Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating analytical method, which can accurately measure the active ingredient in the presence of its degradation products.[15][16] High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.[17][18][19]

Objective: To identify the degradation pathways of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Forced degradation chamber with controlled temperature and humidity

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with a UV or Diode Array Detector (DAD)

Procedure:

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the API stock solution with 0.1 M HCl and 1 M HCl separately. Keep the solutions at 60°C for up to 48 hours.

    • Base Hydrolysis: Mix the API stock solution with 0.1 M NaOH and 1 M NaOH separately. Keep the solutions at 60°C for up to 48 hours.

    • Oxidation: Mix the API stock solution with 3% H₂O₂ and 30% H₂O₂ separately. Keep the solutions at room temperature for up to 48 hours.

    • Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid API and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[7][8][20]

  • Method Development: Develop an HPLC method that separates the main peak from all degradation product peaks. A gradient reversed-phase method is often a good starting point.[17]

Pre-formulation Studies: Excipient Compatibility

Once the intrinsic stability of the API is understood, the next critical step is to evaluate its compatibility with common pharmaceutical excipients.[21][22] Incompatibilities can lead to physical changes or chemical degradation, compromising the final product's quality and shelf-life.[21][22]

Rationale for Excipient Selection

The choice of excipients will depend on the desired dosage form (e.g., oral solid, liquid, or parenteral). For an oral solid dosage form, common excipients include:

  • Diluents/Fillers: Microcrystalline cellulose, lactose, dicalcium phosphate.

  • Binders: Povidone, hydroxypropyl methylcellulose (HPMC).

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate.

  • Lubricants: Magnesium stearate.

Protocol: Excipient Compatibility Screening

Objective: To assess the physical and chemical compatibility of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide with selected excipients.

Materials:

  • API

  • Selected excipients

  • Vials with appropriate stoppers

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

  • Analytical balance

  • HPLC system

Procedure:

  • Binary Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also include a sample of the API alone as a control.

  • Stress Conditions: Store the mixtures in vials under accelerated stability conditions (e.g., 40°C/75% RH and 50°C) for a predetermined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping). Analyze the samples by HPLC to quantify the API and detect the formation of any new degradation products.

  • Data Evaluation: Compare the results of the binary mixtures to the API control. A significant increase in degradation or the appearance of new impurity peaks in the presence of an excipient indicates an incompatibility.

Data Presentation:

ExcipientRatio (API:Excipient)Storage ConditionInitial Assay (%)4-Week Assay (%)Appearance of New Impurities
API alone-40°C/75% RH100.099.5None
Microcrystalline Cellulose1:140°C/75% RH99.899.3None
Lactose Monohydrate1:140°C/75% RH99.995.2Yes (Impurity X at RRT 1.2)
Magnesium Stearate1:140°C/75% RH100.198.9None

This table presents hypothetical data for illustrative purposes.

Formulation Strategies for Stabilization

Based on the findings from the forced degradation and excipient compatibility studies, targeted formulation strategies can be developed to address the specific degradation pathways.

Mitigation of Hydrolysis

The amide bond in N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a likely site for hydrolysis.[9][23] The rate of hydrolysis is often pH-dependent.

  • pH Optimization: For liquid formulations, identifying the pH of maximum stability is crucial. This can be achieved by conducting a pH-rate profile study. Buffering the formulation at the optimal pH can significantly enhance stability.[24][25]

  • Moisture Protection: For solid dosage forms, minimizing exposure to moisture is key. This can be achieved by:

    • Using excipients with low water content.

    • Controlling humidity during the manufacturing process.

    • Employing moisture-protective packaging, such as blister packs with high-barrier films or tightly sealed bottles with desiccants.

Prevention of Oxidation

The ether moieties in the molecule are potential sites for oxidation.[11][26]

  • Antioxidants: The inclusion of antioxidants in the formulation can protect the API from oxidative degradation. Common antioxidants for oral formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). For parenteral formulations, options include ascorbic acid and sodium metabisulfite.

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.

  • Inert Atmosphere: During manufacturing, purging with an inert gas like nitrogen can displace oxygen and minimize oxidative stress on the API.

Protection from Photodegradation

The chlorinated aromatic ring may render the molecule susceptible to light-induced degradation.[12][13][27]

  • Light-Protective Packaging: The primary defense against photodegradation is the use of light-resistant primary packaging, such as amber-colored bottles or vials, and opaque blister packaging.

  • Film Coating: For tablets, an opaque film coating containing a light-blocking agent like titanium dioxide can provide an effective barrier against light.

Experimental Workflows and Diagrams

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Analyze Stressed Samples by HPLC A->B C Evaluate Peak Purity and Resolution B->C D Optimize Mobile Phase, Gradient, and Column C->D E Is Desired Separation Achieved? D->E E->C No F Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) E->F Yes G Final Stability-Indicating Method F->G G Start Forced Degradation Results Hydrolysis Hydrolysis Observed? Start->Hydrolysis Oxidation Oxidation Observed? Hydrolysis->Oxidation No pH_Opt pH Optimization (Liquid Formulation) Hydrolysis->pH_Opt Yes Photolysis Photolysis Observed? Oxidation->Photolysis No Antioxidants Add Antioxidants/Chelators Oxidation->Antioxidants Yes Light_Prot_Pack Light-Protective Packaging Photolysis->Light_Prot_Pack Yes Final_Form Final Formulation Strategy Photolysis->Final_Form No Moisture_Prot Moisture Protection (Solid Formulation) pH_Opt->Moisture_Prot Moisture_Prot->Oxidation Inert_Atm Inert Atmosphere Processing Antioxidants->Inert_Atm Inert_Atm->Photolysis Opaque_Coat Opaque Film Coating Light_Prot_Pack->Opaque_Coat Opaque_Coat->Final_Form

Caption: Decision tree for selecting appropriate stabilization strategies.

Long-Term Stability Testing Protocol

Following the development of a prototype formulation, its long-term stability must be evaluated under ICH-prescribed conditions to establish a shelf-life and recommended storage conditions. [1][28] Objective: To evaluate the long-term stability of the final formulation of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide.

Materials:

  • Final formulated product (at least three primary batches) [1]* Packaging that simulates the proposed commercial packaging

  • ICH-compliant stability chambers

  • Validated stability-indicating HPLC method

Procedure:

  • Batch Selection: Utilize at least three primary batches of the drug product for the stability study.

  • Storage Conditions: Place the packaged product into stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [20][28]3. Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, perform a full battery of tests including:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Dissolution (for solid oral dosage forms)

    • Water content

  • Data Analysis: Analyze the data for trends. The results will be used to establish a re-test period for the drug substance or a shelf-life for the drug product.

Conclusion

The successful formulation of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide hinges on a systematic and science-driven approach to understanding and mitigating its inherent stability risks. By conducting thorough forced degradation studies, performing comprehensive excipient compatibility screening, and implementing targeted stabilization strategies, a robust and stable drug product can be developed. The protocols and workflows detailed in this guide provide a framework for navigating the complexities of formulation development, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 22, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved February 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved February 22, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25). Retrieved February 22, 2026, from [Link]

  • What is a Stability-indicating assay method?. (2024, February 21). Royed Training. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 22, 2026, from [Link]

  • Oxidation Procedures in the Assay of Some Drugs Containing a Diphenylmethylene Ether or Diphenylmethyleneamino Group. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved February 22, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved February 22, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved February 22, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 22, 2026, from [Link]

  • Oxidative Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180. Retrieved February 22, 2026, from [Link]

  • What is a stability indicating method?. (n.d.). AmbioPharm. Retrieved February 22, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2023, December). IJSDR. Retrieved February 22, 2026, from [Link]

  • An Alternative Method of Drug-Excipient Characterization. (n.d.). TA Instruments. Retrieved February 22, 2026, from [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • (PDF) Stability of drugs and medicines Oxidation. (2017, October 22). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. Retrieved February 22, 2026, from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved February 22, 2026, from [Link]

  • 7.6 Hydrolysis of Amides. (n.d.). Retrieved February 22, 2026, from [Link]

  • Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. (2025, March 19). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved February 22, 2026, from [Link]

  • Investigation of excipient compatibility and associated degradations for the formulation development of a small molecule pharmaceutical compound. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Biocatalytic amide bond formation. (2023, March 28). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • 17.4: Hydrolysis of Esters and Amides. (2026, February 17). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI. Retrieved February 22, 2026, from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

  • Photosensitization by drugs: photolysis of some chlorine-containing drugs. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022, October 19). MDPI. Retrieved February 22, 2026, from [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. (2026, January 12). ACS Publications. Retrieved February 22, 2026, from [Link]

Sources

Application Note: A Robust Gas Chromatography Method for the Analysis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, a substituted N-aryl amide, utilizing gas chromatography coupled with mass spectrometry (GC-MS). Due to the inherent polarity and potential for thermal lability of the amide functional group, a direct GC analysis can be challenging, often resulting in poor chromatographic performance. To overcome these limitations, this method employs a crucial derivatization step, specifically silylation, to enhance the analyte's volatility and thermal stability. The described methodology provides a comprehensive workflow, from sample preparation and derivatization to the optimized GC-MS parameters and method validation considerations, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of N-Aryl Amides

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide belongs to the class of N-aryl amides, compounds that are prevalent in pharmaceuticals and other fine chemicals. The accurate quantification of such molecules is critical for quality control, stability studies, and pharmacokinetic assessments. Gas chromatography is a powerful analytical technique known for its high resolution and sensitivity.[1] However, direct GC analysis of polar molecules containing active hydrogen, such as amides, is often problematic.[2][3] The primary challenges include:

  • Low Volatility: The presence of the polar amide group can lead to strong intermolecular hydrogen bonding, reducing the analyte's vapor pressure and making it difficult to volatilize in the GC inlet.[3]

  • Thermal Instability: At the high temperatures of the GC injector and column, amides can be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[3]

  • Poor Peak Shape: Interactions between the polar analyte and active sites on the GC column and liner can cause significant peak tailing, which compromises resolution and reproducibility.

To address these issues, chemical derivatization is a widely accepted and effective strategy.[4][5] This process modifies the analyte to create a new compound with properties more suitable for GC analysis.[3] Silylation is the most common derivatization technique for compounds with active hydrogens, such as amides.[2][6] It involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability while reducing polarity.[2][5]

Analytical Workflow Overview

The analytical procedure detailed in this note follows a systematic workflow designed to ensure accurate and reproducible results. The key stages are outlined in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sp_start Weigh Sample sp_dissolve Dissolve in Aprotic Solvent sp_start->sp_dissolve deriv_reagent Add Silylating Reagent (BSTFA + 1% TMCS) sp_dissolve->deriv_reagent deriv_heat Incubate at 70-80°C deriv_reagent->deriv_heat gc_inject Inject Derivatized Sample deriv_heat->gc_inject gc_run Chromatographic Separation gc_inject->gc_run ms_detect Mass Spectrometric Detection gc_run->ms_detect data_integrate Peak Integration ms_detect->data_integrate data_quant Quantification data_integrate->data_quant

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Welcome to the technical support hub. You are likely encountering difficulties dissolving N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide because its structure dictates behavior typical of a BCS Class II (Low Solubility, High Permeability) compound.

Before troubleshooting, we must ground our approach in the molecule's chemistry to avoid futile experiments.

Compound Profile
  • Core Structure: Lipophilic amide linkage connecting a chlorinated anisole ring and a phenoxy-substituted aliphatic chain.

  • Ionization State: Neutral. The amide nitrogen is not basic; the methoxy and phenoxy oxygens are not acidic.

  • Key Challenge: The molecule lacks ionizable groups within the physiological pH range (1–14). Salt formation is NOT a viable strategy.

  • Thermodynamic Hurdle: High lipophilicity (LogP > 3.5 estimated) and high crystal lattice energy drive the compound to precipitate immediately upon contact with water.

Diagnostic Flowchart

Use this decision tree to select the correct solubilization strategy based on your experimental application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the end use? Start->App_Type In_Vitro In Vitro (Cell Culture/Enzyme Assays) App_Type->In_Vitro In_Vivo In Vivo (Animal Studies) App_Type->In_Vivo Analytical Analytical (HPLC/LC-MS) App_Type->Analytical DMSO_Check Can you tolerate 0.1% DMSO? In_Vitro->DMSO_Check Route Route of Admin? In_Vivo->Route Direct_Spike Method A: Direct Spike (Risk: Precipitation) DMSO_Check->Direct_Spike Yes CD_Complex Method B: Cyclodextrin Complex (HP-β-CD) DMSO_Check->CD_Complex No (or if ppt occurs) IV IV / IP Route->IV Oral Oral Gavage Route->Oral Cosolvent_System Cosolvent System: 10% DMSO / 40% PEG400 / 50% Water IV->Cosolvent_System Oil_Vehicle Lipid Vehicle: Corn Oil or Labrafil Oral->Oil_Vehicle

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on experimental constraints.

Troubleshooting Guide & FAQs

Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into water/media."

Diagnosis: This is the "Crash-Out" effect. You are creating a state of high supersaturation where the water acts as an anti-solvent. The local concentration of the drug at the droplet interface exceeds its aqueous solubility before it can disperse.

Solution: The "Step-Down" Dilution Protocol Do not add the stock directly to the bulk media. Use an intermediate dilution step to lower the dielectric constant gradient.

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 200x the final desired concentration (e.g., 20 mM).

  • Intermediate Step: Dilute this stock 1:10 into PEG-400 or Ethanol . Vortex vigorously.

    • Result: You now have a 20x concentrate in a DMSO/PEG mixture.

  • Final Dilution: Slowly add this intermediate mixture to your pre-warmed (37°C) media/buffer while vortexing or stirring rapidly.

    • Why this works: PEG-400 acts as a bridge (cosolvent), preventing the immediate formation of crystal nuclei that occurs when DMSO hits water directly [1].

Issue 2: "Can I improve solubility by adjusting the pH?"

Diagnosis: No. Users often attempt to add HCl or NaOH hoping to form a salt.

Technical Explanation:

  • Analysis: The molecule contains an amide group (

    
    ). The pKa of a secondary amide nitrogen is typically >15 (too high to deprotonate) and the oxygen protonation occurs only at pH < -0.5 (too low for biology). The methoxy and phenoxy groups are ethers and are non-ionizable.
    
  • Result: Adding acid or base will not ionize the molecule; it will only increase the ionic strength of the solution, potentially causing "salting out" (reducing solubility further) or chemical hydrolysis of the amide bond [2].

  • Action: Stop pH adjustment. Focus on Cosolvents or Complexation .

Issue 3: "I need a vehicle for animal studies (IP/IV), but DMSO is toxic at high doses."

Diagnosis: You need a biocompatible cosolvent system that maximizes solubility without hemolysis.

Recommended Formulation: The "40/10/50" Mix This is a standard industry formulation for lipophilic neutral drugs (like etoposide or taxanes).

ComponentPercentage (v/v)Function
PEG 400 40%Primary solubilizer (Cosolvent)
Ethanol (or DMSO)10%Penetration enhancer / Stock solvent
Saline (0.9%)50%Aqueous diluent (Add LAST)

Preparation Protocol:

  • Weigh the solid compound.

  • Add the calculated volume of Ethanol (or DMSO). Sonicate until clear.

  • Add the PEG 400 . Vortex.

  • Slowly add the Saline dropwise while vortexing.

    • Note: If the solution turns cloudy (Tyndall effect), you have exceeded the solubility limit. You must reduce the dose or increase the lipid/surfactant ratio (e.g., add 5% Tween 80).

Issue 4: "The compound sticks to my plastic tubes and pipette tips."

Diagnosis: Adsorption. Highly lipophilic compounds (


) bind to polypropylene (PP) and polystyrene surfaces.

Solution:

  • Glassware: Use borosilicate glass vials for all stock preparations.

  • Low-Retention Plastics: Use siliconized pipette tips.

  • Surfactant Block: Pre-rinse tubes with media containing 0.1% BSA or 0.05% Tween-20 to "block" the hydrophobic binding sites before adding your drug.

Advanced Strategy: Cyclodextrin Complexation

If cosolvents are toxic to your specific cell line, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for neutral aromatics. The "phenoxy" and "chloro-methoxy-phenyl" rings fit well inside the hydrophobic cavity of β-cyclodextrin.

CD_Complexation Step1 Weigh HP-β-CD (20% w/v in Water) Step2 Add Compound (Excess solid) Step1->Step2 Step3 Equilibration (Shake 24-48h @ RT) Step2->Step3 Step4 Filtration (0.22 µm PVDF) Step3->Step4 Step5 Clear Solution (Drug-CD Complex) Step4->Step5

Figure 2: Workflow for generating a soluble inclusion complex.

Why HP-β-CD? Unlike surfactants (which disrupt membranes), cyclodextrins encapsulate the lipophilic drug, shielding it from water without altering the bulk solvent properties. This is ideal for sensitive enzyme assays [3].

Quantitative Data Summary

Estimated solubility limits based on structural analogs (e.g., lipophilic carboxamides).

Solvent SystemEstimated SolubilityUsage Context
Pure Water (pH 7) < 1 µg/mLInsoluble (Do not use)
DMSO (100%) > 50 mg/mLStock preparation only
Ethanol (100%) > 20 mg/mLStock preparation
PBS + 0.1% DMSO ~ 5-10 µg/mLCellular assays (Risk of ppt)
20% HP-β-CD (aq) 0.5 - 2.0 mg/mLRecommended for aqueous assays
Corn Oil > 10 mg/mLOral gavage (Rat/Mouse)

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

identifying degradation products of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions during the identification of its degradation products.

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses common questions regarding the inherent stability of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and its anticipated degradation profile under various stress conditions.

Q1: What are the most chemically labile sites on the N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide molecule?

A1: The structure of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide contains several functional groups susceptible to degradation. The primary sites of lability, in descending order of reactivity, are:

  • Amide Linkage: This is the most significant liability. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into an amine and a carboxylic acid.

  • Ether Linkage: The phenoxy-ether bond can undergo oxidative cleavage. This process is often initiated by radical species and can be accelerated by heat and light.

  • Aromatic Rings: While generally stable, the electron-rich methoxy-substituted ring and the chloro-substituted ring can be targets for oxidative and photolytic degradation, potentially leading to hydroxylation or dehalogenation.

Q2: What are the primary degradation products I should expect from forced degradation studies?

A2: Based on the labile sites identified in Q1, you should anticipate three primary degradation pathways: Hydrolysis, Oxidation, and Photolysis. The expected products are summarized in the table below.

Stress Condition Pathway Predicted Degradation Product(s) Notes
Acidic / BasicHydrolysis 5-chloro-2-methoxyaniline (DP1) and 2-phenoxybutanoic acid (DP2) This is the most probable degradation pathway. The rate is highly pH-dependent.
Oxidative (e.g., H₂O₂)Oxidation N-oxide derivatives, products of ether cleavage (e.g., Phenol (DP3) ), and hydroxylated aromatic rings.The formation of multiple oxidative products is common.
Photolytic (e.g., UV light)Photolysis Potential for dehalogenation ( dechlorination) or radical-induced cleavage.Photolytic pathways can be complex and may generate secondary degradants.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_products Hydrolysis Products parent N-(5-chloro-2-methoxyphenyl)- 2-phenoxybutanamide (Parent Compound) dp1 5-chloro-2-methoxyaniline (DP1) parent->dp1 Acid or Base Hydrolysis dp2 2-phenoxybutanoic acid (DP2) parent->dp2 Acid or Base Hydrolysis

Caption: Predicted hydrolytic degradation of the parent compound.

Part 2: Troubleshooting Guide for Analytical Method Development

This section provides solutions to common problems encountered during the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Q3: I am not seeing good separation between the parent peak and a suspected degradant peak in my HPLC chromatogram. What should I do?

A3: Co-elution is a common challenge in stability-indicating method development. The goal is to achieve a resolution (Rs) of >1.5 between all peaks. Here is a systematic approach to troubleshoot this issue:

  • Modify Mobile Phase Strength (% Organic):

    • Causality: Changing the percentage of the organic solvent (e.g., acetonitrile, methanol) directly impacts the retention time of analytes based on their polarity. A lower organic content increases retention, potentially improving the separation of less polar compounds from the parent.

    • Action: Perform a gradient optimization. If using isocratic elution, systematically decrease the organic solvent percentage by 2-5% increments to see if resolution improves.

  • Change Organic Modifier:

    • Causality: Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase. Switching from one to the other can alter the elution order and improve separation.

    • Action: If you are using acetonitrile, prepare a mobile phase with an equivalent strength of methanol and re-run the analysis.

  • Adjust Mobile Phase pH:

    • Causality: The predicted degradation products, 5-chloro-2-methoxyaniline (basic) and 2-phenoxybutanoic acid (acidic), have ionizable groups. Adjusting the mobile phase pH will change their charge state and, consequently, their retention on a C18 column. For example, running the mobile phase at a pH of ~3 will ensure the carboxylic acid is protonated (more retained) and the amine is protonated (less retained).

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 7.0) to assess the impact on peak shape and resolution. Ensure the pH is within the stable range for your column.

  • Evaluate a Different Stationary Phase:

    • Causality: Not all C18 columns are the same. If modifications to the mobile phase fail, the stationary phase may not be providing the necessary selectivity. A phenyl-hexyl or a polar-embedded column could offer alternative retention mechanisms.

    • Action: Screen a column with a different stationary phase chemistry. Phenyl-hexyl columns can provide unique π-π interactions with the aromatic rings in your parent compound and degradants.

Q4: How do I confirm that a new peak observed in a stressed sample is a genuine degradation product and not an artifact?

A4: This is a critical step for ensuring the integrity of your stability study. A self-validating system involves several checks:

  • Analyze a Placebo Sample: Prepare a placebo sample (all excipients without the active pharmaceutical ingredient, API) and subject it to the same stress conditions. If the peak appears in the stressed placebo, it is an artifact from excipient degradation or interaction.

  • Analyze a Control Sample: A control sample of the API, stored under non-stress conditions (e.g., refrigerated, protected from light), should be run alongside the stressed samples. The peak should be absent or present at a significantly lower level in the control.

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This analysis compares spectra across the peak. A spectrally pure peak suggests a single compound, while a mixed spectrum indicates co-elution.

  • Mass Balance Calculation: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study. A significant deviation in mass balance may indicate the presence of non-chromophoric degradants or precipitation. According to ICH guidelines, the mass balance should ideally be between 95-105%.

The following workflow diagram outlines the decision-making process for peak identification.

G start New Peak Observed in Stressed Sample q1 Is the peak present in the stressed placebo sample? start->q1 a1_yes Artifact from Excipient (Not a Degradant) q1->a1_yes Yes a1_no Proceed q1->a1_no No q2 Is the peak absent/minimal in the unstressed control? a1_no->q2 a2_no Potential Impurity in Starting Material q2->a2_no No a2_yes Potential Degradant q2->a2_yes Yes q3 Does the peak pass Peak Purity analysis (PDA)? a2_yes->q3 a3_no Co-elution Occurring (Re-develop Method) q3->a3_no No a3_yes Confirmed Degradant Peak (Proceed to Structure Elucidation) q3->a3_yes Yes

Caption: Workflow for confirming a degradation product.

Part 3: Experimental Protocols

This section provides a detailed protocol for conducting a forced degradation study, a foundational experiment for identifying potential degradation products.

Protocol: Forced Degradation Study of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Objective: To generate the likely degradation products of the target compound under hydrolytic, oxidative, and photolytic stress conditions to support the development of a stability-indicating method.

Materials:

  • N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (API)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 30%

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • HPLC system with PDA/DAD and Mass Spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the API at 1.0 mg/mL in a 50:50 ACN:Water mixture.

  • Stress Condition Application:

    • For each condition, use a 10 mL aliquot of the stock solution. After the stress period, neutralize the solution if necessary, and dilute to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: a. Add 1 mL of 1N HCl. b. Heat at 80°C for 4 hours. c. Cool to room temperature. d. Neutralize with 1 mL of 1N NaOH.

    • Base Hydrolysis: a. Add 1 mL of 1N NaOH. b. Heat at 80°C for 2 hours. c. Cool to room temperature. d. Neutralize with 1 mL of 1N HCl.

    • Oxidation: a. Add 1 mL of 30% H₂O₂. b. Keep at room temperature for 24 hours, protected from light.

    • Photostability: a. Expose the solution in a quartz cuvette to light in a photostability chamber. b. The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). c. A dark control sample wrapped in aluminum foil should be stored under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA-MS.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is insufficient, increase the stress time or temperature. If it is excessive, reduce the stress conditions.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks and record their retention times and UV spectra.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the new peaks to aid in preliminary identification based on the predicted degradants in the FAQ section.

References

  • Title: Hydrolysis of amides Source: LibreTexts Chemistry URL: [Link]

  • Title: Photodegradation of pharmaceuticals in the environment Source: ScienceDirect URL: [Link]

  • Title: A Practical Guide to HPLC Method Development Source: Waters Corporation URL: [Link]

  • Title: Peak Purity Source: Agilent Technologies URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

overcoming steric hindrance in the synthesis of 5-chloro-2-methoxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for researchers working with the 5-chloro-2-methoxyphenyl scaffold. This specific moiety presents a "perfect storm" of synthetic challenges: the steric hindrance of the ortho-methoxy group combined with the electronic deactivation (inductive withdrawal) of the meta-chloro substituent.

Status: Operational | Tier: Advanced Chemical Support Ticket ID: #SC-5Cl-2OMe-001

Core Troubleshooting & Logic (The "Why" & "How")

Issue 1: Suzuki-Miyaura Coupling Fails or Stalls

User Report: "I am trying to couple 2-bromo-4-chloroanisole with a heteroaryl boronic acid. I see <10% conversion and significant protodeboronation."

Root Cause Analysis: The methoxy group at the 2-position creates a "steric wall" that inhibits the approach of the palladium catalyst during the oxidative addition step, but more critically, it hinders the transmetallation step. Standard ligands (PPh3, dppf) cannot accommodate this bulk. Additionally, the 5-chloro group withdraws electron density, making the ring less nucleophilic, but the primary failure mode here is steric.

The Solution: Ligand Architecture Engineering You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos .

  • Why SPhos? The 2',6'-dimethoxy groups on the ligand's biaryl backbone provide a specific "pocket" that accommodates the ortho-substituent of your substrate.

  • The Protocol Fix:

    • Catalyst: Switch to SPhos Pd G3 (Precatalyst). Do not generate in situ from Pd(OAc)2 + Ligand; the active species formation is too slow for this hindered substrate.

    • Base: Use K3PO4 (anhydrous) instead of carbonates. The phosphate anion is more efficient at activating the boronic acid in hindered environments without triggering deboronation.

    • Solvent: 1,4-Dioxane/Water (4:1) at 80°C. The water is strictly necessary for the inorganic base solubility.

Issue 2: Regioselectivity in Scaffold Synthesis (DoM)

User Report: "I need to synthesize the boronic acid starting material from 4-chloroanisole, but I'm getting mixtures of isomers."

Root Cause Analysis: You are relying on thermodynamic control rather than kinetic control. The methoxy group is a strong Ortho-Directing Group (ODG) , while the chlorine is a weaker directing group.

The Solution: Directed Ortho Metalation (DoM)

  • Reagent: n-Butyllithium (nBuLi) with TMEDA (Tetramethylethylenediamine).

  • Mechanism: TMEDA breaks up the nBuLi hexamers, creating a reactive monomer that coordinates to the oxygen of the methoxy group. This "anchors" the lithium to the ortho position (C2), ensuring 100% regioselectivity relative to the methoxy group.

  • Pathway: 4-chloroanisole

    
     Lithiation at C2 
    
    
    
    Quench with B(OiPr)3
    
    
    5-chloro-2-methoxyphenylboronic acid.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing couplings with this specific scaffold.

G Start Substrate: 5-chloro-2-methoxyphenyl-X ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald DoM Scaffold Synthesis (DoM) ReactionType->DoM Suzuki_Issue Problem: Low Yield / Sterics Suzuki->Suzuki_Issue Buch_Issue Problem: Dehalogenation Buchwald->Buch_Issue DoM_Sol Reagent: nBuLi + TMEDA (-78°C in THF) DoM->DoM_Sol Suzuki_Sol1 Ligand: SPhos or XPhos Suzuki_Issue->Suzuki_Sol1 Suzuki_Sol2 Cat: Pd-G3 Precatalyst Suzuki_Sol1->Suzuki_Sol2 Buch_Sol1 Ligand: RuPhos (Secondary) BrettPhos (Primary) Buch_Issue->Buch_Sol1 Buch_Sol2 Base: NaOtBu (Strong) or Cs2CO3 (Weak) Buch_Sol1->Buch_Sol2

Figure 1: Strategic decision tree for overcoming steric and electronic barriers in 5-chloro-2-methoxyphenyl synthesis.

Experimental Protocols (Field-Proven)

Protocol A: High-Efficiency Suzuki Coupling

Target: Coupling 2-bromo-4-chloroanisole with Phenylboronic Acid.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 2-bromo-4-chloroanisole (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • SPhos Pd G3 (0.02 equiv / 2 mol%)

    • SPhos (0.02 equiv / 2 mol%) — Optional: Adding free ligand stabilizes the active species.

    • K3PO4 (3.0 equiv)

  • Solvent System: Add 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio. Concentration should be 0.2 M.

  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Note: Do not exceed 100°C; the methoxy group can undergo cleavage (demethylation) under harsh basic conditions at high temps.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Scaffold Synthesis via DoM

Target: 5-chloro-2-methoxyphenylboronic acid from 4-chloroanisole.

  • Setup: Flame-dry a Schlenk flask. Add 4-chloroanisole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.5 M).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Observation: The solution may turn slight yellow. Stir for 1 hour at -78°C.

    • Mechanism Check: The Li coordinates to the OMe, directing deprotonation strictly at the C2 position.

  • Quench: Add Triisopropyl borate (B(OiPr)3) (1.5 equiv) rapidly in one portion.

  • Hydrolysis: Allow to warm to Room Temp (RT) overnight. Quench with 1M HCl.

  • Purification: Extract with Et2O. The product is the boronic acid.

Comparative Data: Ligand Performance

The following table summarizes catalyst performance for coupling sterically hindered ortho-methoxy aryl chlorides/bromides.

LigandPrecatalyst FormYield (24h)Steric ToleranceRec. Application
PPh3 Pd(PPh3)4< 15%PoorSimple aryls only. Avoid.
dppf Pd(dppf)Cl230-40%ModerateLarge bite angle, but insufficient for ortho-OMe.
SPhos SPhos Pd G3 > 95% Excellent Gold Standard for ortho-substituted Suzuki.
XPhos XPhos Pd G390-95%ExcellentAlternative if SPhos fails; better for aryl chlorides.
RuPhos RuPhos Pd G385%HighBest for C-N coupling (Buchwald), acceptable for Suzuki.

Mechanistic Insight: The "SPhos Effect"[1]

Why does SPhos work where others fail?

  • Oxidative Addition: The electron-rich dicyclohexylphosphine pushes electron density onto the Pd, facilitating insertion into the Ar-Cl or Ar-Br bond, even with the electron-withdrawing 5-Cl group present.

  • Reductive Elimination: This is the bottleneck. The ortho-methoxy group creates crowding. SPhos is extremely bulky. Steric bulk on the ligand accelerates reductive elimination because the product is "squeezed out" to relieve steric strain.

Mechanism Step1 Active Species [L-Pd(0)] Step2 Oxidative Addition (Ar-X inserts) Step1->Step2 5-Cl assists (Electronic) Step3 Transmetallation (Boronate enters) Step2->Step3 2-OMe hinders (Steric Block) Step4 Reductive Elimination (Product Release) Step3->Step4 SPhos Bulk Accelerates Step4->Step1 Cycle Repeats

Figure 2: The catalytic cycle highlighting where the 5-chloro-2-methoxy architecture impacts reactivity.

References

  • Buchwald, S. L., et al. (2005). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Angewandte Chemie International Edition. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. [Link]

  • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science. [Link]

Technical Support Center: Minimizing Hydrolysis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is a dedicated resource for researchers, scientists, and drug development professionals working with N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide. The primary stability concern for this compound, and amides in general, is its susceptibility to hydrolysis. This document provides a comprehensive overview of the mechanisms of amide hydrolysis and offers practical, evidence-based strategies to minimize degradation during storage, thereby ensuring the integrity and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is amide hydrolysis and why is it a critical issue for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide?

A1: Amide hydrolysis is a chemical reaction where water attacks the amide bond, leading to its cleavage.[1] This process breaks down N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide into its constituent carboxylic acid (2-phenoxybutanoic acid) and amine (5-chloro-2-methoxyaniline). This degradation is a significant concern as it results in a loss of the active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile. Although amides are generally more stable to hydrolysis than esters, the reaction can be catalyzed by acids and bases, making pH a critical factor in the stability of aqueous formulations.[1][2][3][4]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is primarily influenced by three factors:

  • pH: Both acidic and basic conditions can catalyze amide hydrolysis.[5][6][7] At low pH, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.[5] In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] Therefore, proper temperature control during storage is crucial.

  • Moisture: The presence of water is a prerequisite for hydrolysis.[1][9] For solid-state storage, the hygroscopicity of the compound and the ambient humidity are critical considerations.

Q3: How can I detect if my sample of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide has undergone hydrolysis?

A3: While visual changes such as discoloration or changes in physical state can sometimes indicate degradation, these are not reliable or early indicators. The most definitive method for detecting and quantifying hydrolysis is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method.[10] The appearance of new peaks corresponding to the hydrolysis products (the carboxylic acid and amine) and a concurrent decrease in the peak area of the parent compound are clear indicators of degradation.[10] Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[10]

Part 2: Troubleshooting Guides

Scenario 1: Degradation Observed in an Aqueous Solution

Issue: You have prepared a stock solution or a buffered solution of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and subsequent analysis shows significant degradation in a short period.

Troubleshooting Steps:

A Degradation in Aqueous Solution B Check pH of Solution A->B C Is pH outside 6-8 range? B->C D Adjust to pH 6-8 with appropriate buffer C->D Yes E Check Storage Temperature C->E No D->E F Is temperature > 8°C? E->F G Store at 2-8°C or frozen (≤ -20°C) F->G Yes H Review Solvent/Buffer Purity F->H No G->H I Use high-purity water and validated buffers H->I

Caption: Troubleshooting workflow for degradation in aqueous solutions.

Detailed Explanation:

  • pH Verification: The stability of amides is highly pH-dependent.[6][11] For many pharmaceutical compounds, a pH range of 6-8 provides the greatest stability. If your solution is acidic or basic, the hydrolysis rate will be significantly accelerated.

  • Temperature Control: Elevated temperatures will increase the rate of hydrolysis.[2] For liquid formulations, refrigeration (2-8°C) or freezing (≤ -20°C) is generally recommended to slow down degradation kinetics.[3]

  • Purity of Components: Ensure that the water and any buffer components used are of high purity and free from contaminants that could catalyze hydrolysis.

Scenario 2: Degradation of the Solid-State Compound

Issue: You have stored the solid (powder) form of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and have observed degradation upon analysis.

Troubleshooting Steps:

A Degradation in Solid State B Assess Storage Environment A->B C High humidity environment? B->C D Store in a desiccator with desiccant C->D Yes E Check Container Seal C->E No D->E F Is container airtight? E->F G Use tightly sealed vials (e.g., with PTFE liner) F->G Yes H Consider Excipient Compatibility F->H No G->H I Are excipients hygroscopic? H->I J Use low-moisture excipients I->J Yes

Caption: Troubleshooting workflow for degradation in the solid state.

Detailed Explanation:

  • Humidity Control: Moisture from the atmosphere can be absorbed by the solid compound, leading to hydrolysis.[9] Storing the compound in a desiccator with a desiccant like silica gel will create a low-humidity environment and minimize water absorption.

  • Appropriate Packaging: The container closure system is critical for protecting the solid drug from ambient moisture.[12] Use containers that provide a permanent barrier to moisture, such as tightly sealed glass vials with inert liners or aluminum/aluminum blisters.[12]

  • Excipient Selection (for formulations): If the compound is part of a formulation, the excipients used can significantly impact its stability. Hygroscopic excipients can attract moisture, creating a microenvironment where hydrolysis can occur.[9] Consider using low-moisture excipients or those that can act as moisture scavengers.[13][14]

Part 3: Protocols and Best Practices

Protocol for a pH-Rate Profile Study

A pH-rate profile study is essential to determine the optimal pH for the stability of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide in solution.

Objective: To determine the pH at which the rate of hydrolysis is at a minimum.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known pKa values to ensure adequate buffering capacity at each pH.

  • Preparation of Test Solutions: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile or ethanol). Dilute the stock solution into each of the prepared buffers to a known final concentration.

  • Incubation: Incubate the test solutions at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate the degradation process.[15]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution. Quench the reaction if necessary (e.g., by rapid cooling or pH adjustment).

  • HPLC Analysis: Analyze each sample by a validated, stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

    • Plot the logarithm of k_obs versus pH. The resulting graph is the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Recommended Storage Conditions

Based on general principles for amide-containing pharmaceuticals, the following storage conditions are recommended to minimize hydrolysis:

FormTemperatureHumidityContainer
Solid (Pure Compound) 2-8°C (Refrigerated)As low as possible (in a desiccator)Tightly sealed, light-resistant glass vial
Solid (Formulation) As per stability studies (often Room Temperature)Controlled (low humidity)Moisture-impermeable packaging (e.g., blisters)[12]
Aqueous Solution 2-8°C or ≤ -20°C (Frozen)N/ATightly sealed, light-resistant vial

Note: These are general recommendations. Formal stability testing according to regulatory guidelines (e.g., ICH) is required to establish the shelf-life and specific storage conditions for any pharmaceutical product.[15][16][17]

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • PharmiWeb.com. (2024, January 16). Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. Retrieved from [Link]

  • Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Retrieved from [Link]

  • Advant-e. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Grover, M. A., et al. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Retrieved from [Link]

  • OpenStax CNX. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Li, L., & Spring, D. R. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. Retrieved from [Link]

  • Quora. (2018, January 25). Why are acid amides not easily hydrolysed? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • World Health Organization. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Retrieved from [Link]

  • Semantic Scholar. (2022, May 11). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]

Sources

Validation & Comparative

Critical Comparison Guide: Elemental Analysis vs. Orthogonal Methods for Validating N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide represents a challenging class of lipophilic amides where solvent inclusion and non-chromophoric impurities frequently compromise biological data. While High-Performance Liquid Chromatography (HPLC) is the industry standard for impurity profiling, it fails to establish absolute bulk purity.

This guide objectively compares Combustion Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the definitive "gatekeeper" method for validating the stoichiometric integrity of this compound prior to biological screening.

Chemical Identity & Theoretical Baselines

Before validation, the theoretical combustion profile must be established. The target molecule is synthesized via the coupling of 5-chloro-2-methoxyaniline and 2-phenoxybutanoic acid.

PropertySpecification
Compound Name N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Molecular Formula C₁₇H₁₈ClNO₃
Molecular Weight 319.79 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, DCM; Sparingly soluble in MeOH; Insoluble in Water
Theoretical Composition (The "Gold Standard")

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, Cl=35 .45, O=15.999

ElementMass ContributionTheoretical % (w/w)Acceptance Limit (±0.4%)
Carbon (C) 204.1963.85% 63.45% – 64.25%
Hydrogen (H) 18.145.67% 5.27% – 6.07%
Nitrogen (N) 14.014.38% 3.98% – 4.78%

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use a destructive, century-old technique like EA? The table below contrasts the performance of EA against modern spectroscopic methods specifically for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide .

Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV (254 nm) qNMR (¹H)
Primary Output Absolute Weight % (Stoichiometry)Relative Area % (Purity)Molar Ratio (Structure)
Detection Basis Combustion gases (CO₂, H₂O, N₂)UV Absorbance (Chromophores)Proton Environment
Blind Spots None (Detects water, salts, silica)High (Misses water, inorganic salts, DCM)Medium (Relaxation times, solvent overlap)
Sample Req. ~2–5 mg (Destructive)<1 mg (Recoverable)~10 mg (Recoverable)
Precision High (±0.3% absolute)Medium (Dependent on integration)Medium (±1–2% typical)
Best For... Validating Bulk Composition Detecting Organic Impurities Confirming Structure
Critical Insight: The "Solvent Trap"

Lipophilic amides like this compound often trap chlorinated solvents (DCM/Chloroform) in the crystal lattice.

  • HPLC Scenario: You inject the sample. The DCM elutes in the void volume (undetected). The UV detector sees only the aromatic rings. Result: >99% Purity (False Positive).

  • EA Scenario: The trapped DCM lowers the Carbon % and alters the C/N ratio. Result: Fail (True Negative).

Validation Workflow

To validate the purity of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, strictly follow this self-validating protocol.

Step 1: Sample Preparation (Crucial)
  • Recrystallization: Purify crude material using Ethanol/Water or Ethyl Acetate/Hexane.

  • Vacuum Drying: Dry at 45°C under high vacuum (<1 mbar) for 24 hours. Note: This compound contains an amide bond; excessive heat (>80°C) may induce degradation.

  • Homogenization: Lightly crush crystals into a fine powder to ensure uniform combustion.

Step 2: The Combustion Protocol
  • Instrument: Flash 2000 or Elementar Vario (or equivalent).

  • Carrier Gas: Helium (99.999%).

  • Oxidant: Oxygen (99.995%).

  • Standard: Acetanilide (K-factor calibration).

Step 3: Decision Logic (Graphviz Visualization)

PurityValidation Start Synthesized Target: N-(5-chloro-2-methoxyphenyl)- 2-phenoxybutanamide Drying Vacuum Dry (24h @ 45°C) Start->Drying EA_Run Run CHN Analysis (Duplicate) Drying->EA_Run Check Is Result within ±0.4% of Theory? EA_Run->Check Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C / High %H (Trapped Water/Inorganics) Fail->LowC C < 63.45% HighC High %C (Trapped Solvent/SM) Fail->HighC C > 64.25%

Caption: Logical workflow for interpreting Elemental Analysis data. Deviations in Carbon percentage are the primary indicators of specific impurity types (solvates vs. moisture).

Experimental Data Interpretation

The following table simulates three common outcomes during the optimization of this specific compound.

Sample Batch%C Found%H Found%N FoundStatusDiagnosis
Theoretical 63.85 5.67 4.38
Batch A 63.785.714.35PASS High purity. Deviation <0.1%. Suitable for biological testing.[1]
Batch B 61.205.954.10FAIL Low C, High H. Indicates trapped moisture or inorganic salts (e.g., NaCl from workup). Action: Re-wash with water, dry longer.
Batch C 65.105.804.20FAIL High C. Likely trapped organic solvent (e.g., Ethyl Acetate or Toluene) or starting material. Action: Recrystallize.
Why Batch B is Dangerous

If Batch B were analyzed only by HPLC, the inorganic salts (invisible to UV) would not appear. The researcher would calculate the drug concentration based on weight, but effectively under-dose the biological assay by ~4% (due to the salt weight), leading to false potency data.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. EA).

  • Royal Society of Chemistry. "Elemental Analysis: A Guide for the Synthetic Chemist." (Methodology and error sources).

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry."[2] (Industrial application of combustion analysis).

Sources

reproducing synthesis results of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide across different labs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reproducible Synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

This guide provides an in-depth analysis of the synthetic pathways for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, a compound of interest for researchers in drug discovery and development. Recognizing the critical importance of reproducibility in scientific research, this document outlines a robust standard operating procedure, explores common pitfalls that lead to inter-lab variability, and presents a comparative analysis of an alternative synthetic route. The methodologies and insights are grounded in established chemical principles to ensure that research teams can achieve consistent and reliable results.

Introduction: The Challenge of Reproducibility in Amide Synthesis

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide belongs to the N-aryl amide class of molecules, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The synthesis of such amides, while conceptually straightforward, is often plagued by variability in yield, purity, and side-product formation. Factors ranging from reagent quality to subtle shifts in reaction conditions can dramatically alter outcomes, making cross-laboratory reproduction a significant challenge. This guide aims to deconstruct the synthesis of the title compound, providing a framework for identifying and controlling these critical variables.

Standard Synthesis Protocol: The Acyl Chloride Method

The most common and direct approach to synthesizing N-aryl amides is the reaction of an aniline derivative with a reactive acyl chloride.[] This method is favored for its high reactivity and the relative ease of execution.

Rationale for the Acyl Chloride Pathway

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Carboxylic acids themselves are poor electrophiles, and their direct reaction with amines requires harsh conditions (e.g., high heat) that can lead to degradation and side reactions.[2] Acyl chlorides, by contrast, are highly electrophilic and react readily with the nucleophilic amine under mild conditions, typically at or below room temperature.[] The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol

Part A: Synthesis of 2-Phenoxybutanoyl Chloride

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-phenoxybutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise over 10 minutes. Note: Thionyl chloride (SOCl₂) can also be used as a chlorinating agent.[]

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Gas evolution (CO, CO₂, HCl) will be observed.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the conversion to the methyl ester.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-phenoxybutanoyl chloride, which is used immediately in the next step.

Part B: Amide Coupling

  • In a separate flame-dried 250 mL round-bottom flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-phenoxybutanoyl chloride from Part A in anhydrous DCM (20 mL) and add it dropwise to the aniline solution over 20 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide as a solid.

Workflow Diagram

G A1 2-Phenoxybutanoic Acid + Oxalyl Chloride in DCM A2 Catalytic DMF 0 °C to RT, 2h A1->A2 Reaction A3 2-Phenoxybutanoyl Chloride (Crude) A2->A3 Evaporation B2 Amide Coupling 0 °C to RT, 4h A3->B2 Reactant B1 5-Chloro-2-methoxyaniline + Triethylamine in DCM B1->B2 Reactant B3 Reaction Quench & Aqueous Work-up B2->B3 Process B4 Purification (Chromatography) B3->B4 Process B5 N-(5-chloro-2-methoxyphenyl) -2-phenoxybutanamide B4->B5 Final Product

Caption: Workflow for the Acyl Chloride Synthesis Method.

Sources of Inter-Laboratory Variability

Achieving identical results across different labs requires stringent control over numerous variables. The following table outlines the most common sources of discrepancy in amide synthesis.

Parameter Potential Impact on Synthesis Mitigation & Control Strategies
Reagent Quality Purity of aniline and carboxylic acid precursors is critical. Impurities can lead to side reactions and lower yields. The quality of chlorinating agents (e.g., oxalyl chloride) can affect the efficiency of acyl chloride formation.Use reagents from reputable suppliers with specified purity (>98%). Perform incoming material analysis (e.g., NMR, GC-MS) to verify identity and purity.
Solvent The presence of water in "anhydrous" solvents can hydrolyze the acyl chloride intermediate back to the carboxylic acid, reducing yield.[3]Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves.
Temperature Control The acylation reaction is exothermic.[] Poor temperature control can lead to the formation of side products, including diacylation of the amine.Use a properly maintained ice bath or cryocooler for additions. Add reagents dropwise to control the reaction rate and internal temperature.
Atmosphere Acyl chlorides are sensitive to atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.
Base Selection & Stoichiometry An insufficient amount of base will result in an incomplete reaction. A highly nucleophilic base could compete with the aniline and react with the acyl chloride.Use a non-nucleophilic base like triethylamine or DIPEA. Ensure accurate measurement of 1.1-1.2 equivalents.
Work-up & Purification Inconsistent washing procedures can leave acidic or basic residues that interfere with purification. Differences in chromatography (silica gel activity, solvent polarity) can affect final purity.Standardize the work-up protocol with precise volumes and concentrations. Define and adhere to a specific chromatography method.

Alternative Pathway: Peptide Coupling Agents

To circumvent the use of moisture-sensitive and highly reactive acyl chlorides, modern organic synthesis often employs peptide coupling agents.[2] These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine under mild, neutral conditions.

Rationale for the Coupling Agent Pathway

Coupling agents like dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer several advantages. They avoid the need to generate and handle a separate, unstable acyl chloride intermediate and generally produce fewer harsh byproducts, simplifying the reaction work-up. This method is particularly valuable for complex molecules with sensitive functional groups.[2]

Experimental Protocol
  • To a 250 mL round-bottom flask, add 2-phenoxybutanoic acid (1.0 eq), 5-chloro-2-methoxyaniline (1.05 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF (60 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold ethyl acetate.

  • Combine the filtrates and dilute with 150 mL of ethyl acetate.

  • Wash the organic solution sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram

G N1 Carboxylic Acid + Aniline + HOBt in DMF N2 Add DCC Coupling Agent 0 °C to RT, 16h N1->N2 Reaction Setup N3 Filter DCU Byproduct N2->N3 Process N4 Aqueous Work-up N3->N4 Process N5 Purification (Chromatography) N4->N5 Process N6 Final Amide Product N5->N6 Final Product

Caption: Workflow for the DCC Coupling Agent Method.

Comparative Analysis of Synthetic Routes

Feature Acyl Chloride Method Peptide Coupling Agent (DCC) Method
Reactivity Very high; reaction is often fast (2-4 hours).Moderate; reaction is slower (12-16 hours).
Reagent Handling Requires handling of corrosive and moisture-sensitive chlorinating agents and acyl chloride intermediates.[]Reagents are typically stable solids, but DCC is a known sensitizer.
Byproducts Generates HCl, which must be neutralized.Generates a solid urea byproduct (DCU) that must be filtered off.
Reaction Conditions Mild (0 °C to RT), but requires strictly anhydrous conditions.Mild (0 °C to RT), less sensitive to trace amounts of moisture.
Substrate Scope Broad, but can be too harsh for molecules with acid-sensitive functional groups.Excellent for sensitive or complex substrates; widely used in peptide synthesis.[2]
Reproducibility More susceptible to variability from moisture and temperature fluctuations.Generally more reproducible due to milder conditions and stable reagents.
Cost Reagents like oxalyl chloride and thionyl chloride are inexpensive.Coupling agents (DCC, HATU, etc.) are significantly more expensive.

Analytical Workflow for Inter-Lab Validation

To objectively compare synthesis results, a standardized analytical workflow is mandatory. This ensures that data on yield and purity are directly comparable.

G cluster_0 Sample Preparation cluster_1 Analysis & Characterization cluster_2 Data Comparison Crude Crude Product TLC TLC/LC-MS (Reaction Monitoring) Crude->TLC Purified Purified Product NMR 1H & 13C NMR (Structure Confirmation) Purified->NMR MS High-Res Mass Spec (Molecular Formula) Purified->MS HPLC HPLC/UPLC (Purity Assessment >95%) Purified->HPLC Compare Compare Spectra & Purity Data (Lab A vs. Lab B) NMR->Compare MS->Compare HPLC->Compare

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the journey of drug development, the consistent production of an active pharmaceutical ingredient (API) is paramount. Batch-to-batch consistency is not merely a regulatory hurdle; it is the bedrock upon which reliable preclinical and clinical data are built.[1] Any variability in the physicochemical properties of an API can significantly impact its safety and efficacy.[2] This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of a novel chemical entity, N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, using established analytical techniques and a risk-based approach grounded in regulatory expectations.

The principles and methodologies outlined here are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, which specifies test procedures and acceptance criteria for new drug substances.[3][4][5][6][7] A robust control strategy, encompassing validated analytical methods and justified specifications, is essential to ensure that each batch of the API is acceptable for its intended use.[4][6]

The Critical Quality Attributes (CQAs) of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Before establishing a testing protocol, it is crucial to identify the Critical Quality Attributes (CQAs) of the API. These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a synthetic small molecule like N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, the primary CQAs to control for batch consistency are:

  • Identity: Confirmation of the chemical structure.

  • Assay and Purity: Quantifying the amount of the desired compound and profiling all related impurities.

  • Physicochemical Properties: Characteristics such as melting point, which can indicate purity.

  • Solid-State Properties: Polymorphism and crystallinity, which can affect solubility, stability, and bioavailability.[8][9][10]

A Multi-Faceted Analytical Approach for Comprehensive Comparison

No single analytical technique can provide a complete picture of batch consistency. A suite of orthogonal methods, each probing different CQAs, is necessary for a thorough evaluation. This guide will focus on a core set of techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for assay and impurity profiling.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities and confirmation of the API's identity.

  • Differential Scanning Calorimetry (DSC): A key thermal analysis technique to detect and characterize polymorphic forms.[14][15]

  • X-ray Powder Diffraction (XRPD): Provides a definitive fingerprint of the crystalline structure.[10][16][17][18][19]

The logical flow of this evaluation process is depicted in the workflow diagram below.

G cluster_0 Batch Analysis Workflow Batch_Receipt Receive New Batch of API Initial_Checks Visual Inspection & Description Batch_Receipt->Initial_Checks HPLC_Analysis Purity & Impurity Profile by HPLC Initial_Checks->HPLC_Analysis LCMS_Analysis Impurity Identification by LC-MS HPLC_Analysis->LCMS_Analysis If new impurities > 0.1% Thermal_Analysis Polymorphism Screen by DSC HPLC_Analysis->Thermal_Analysis Data_Review Consolidate & Compare Data to Reference LCMS_Analysis->Data_Review Crystallinity_Analysis Crystalline Form ID by XRPD Thermal_Analysis->Crystallinity_Analysis If thermal events differ Crystallinity_Analysis->Data_Review Decision Acceptance or Rejection Decision Data_Review->Decision

Caption: Experimental workflow for evaluating batch-to-batch consistency.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the evaluation process, consider three hypothetical batches of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (N-CMPP) and a competitor's equivalent, Compound X. The acceptance criteria are based on typical early-phase development standards.

Table 1: Comparison of Purity and Impurity Profiles by HPLC

Batch IDAssay (%)Purity by Area Normalization (%)Individual Impurity Max (%)Total Impurities (%)Acceptance Criteria
N-CMPP-001 (Reference) 99.899.850.080.15N/A
N-CMPP-002 99.799.790.090.21Assay: ≥ 98.0%Purity: ≥ 99.5%Ind. Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
N-CMPP-003 99.599.650.150.35Assay: ≥ 98.0%Purity: ≥ 99.5%Ind. Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Compound X-001 99.299.350.250.65Assay: ≥ 98.0%Purity: ≥ 99.5%Ind. Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%

Interpretation: Batches N-CMPP-001 and N-CMPP-002 demonstrate high consistency and fall well within the established criteria. Batch N-CMPP-003 meets the overall assay and total impurity limits, but a single impurity exceeds the 0.10% threshold, warranting further investigation. Compound X-001 fails on multiple impurity-related criteria, indicating a less controlled manufacturing process.

Table 2: Comparison of Physicochemical and Solid-State Properties

Batch IDMelting Onset (°C) by DSCCrystalline Form by XRPDAcceptance Criteria
N-CMPP-001 (Reference) 155.2Form IN/A
N-CMPP-002 155.4Form IMelting Onset: 155 ± 2 °CCrystalline Form: Must be Form I
N-CMPP-003 154.9Form IMelting Onset: 155 ± 2 °CCrystalline Form: Must be Form I
Compound X-001 148.7Form I with traces of Form IIMelting Onset: 155 ± 2 °CCrystalline Form: Must be Form I

Interpretation: The N-CMPP batches show consistent thermal behavior and are all present as the desired crystalline form (Form I). Compound X-001 exhibits a significantly lower melting point and the presence of an undesired polymorph (Form II), which is a critical deviation that could impact the drug's performance.[8][9]

The decision-making process based on these results is outlined in the following diagram.

G cluster_1 Batch Acceptance Logic Start Batch Data Reviewed Purity_Check Purity & Impurity Profile Meets Spec? Start->Purity_Check Polymorph_Check Solid State Properties Meet Spec? Purity_Check->Polymorph_Check Yes Investigate Investigate Out of Specification (OOS) Result Purity_Check->Investigate No Accept Batch Accepted Polymorph_Check->Accept Yes Polymorph_Check->Investigate No Reject Batch Rejected Investigate->Reject

Sources

Safety Operating Guide

Disposal & Handling Protocol: N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale disposal, containment, and emergency response.[1]

Executive Safety Summary

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a halogenated aromatic amide. Due to the presence of the chlorine atom on the aromatic ring and the phenoxy ether moiety, this compound presents specific environmental persistence risks and potential aquatic toxicity.

CRITICAL DIRECTIVE: Under no circumstances should this compound be disposed of via municipal drains or standard trash. It must be managed strictly as Halogenated Organic Waste to prevent the formation of dioxins or acidic byproducts (HCl) during thermal destruction.

Hazard Classification (Precautionary Principle)
  • GHS Signal Word: WARNING (Treat as highly hazardous in absence of specific LD50 data).

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410) — Standard assumption for chlorinated diphenyl ethers/amides.[4]

Chemical Characterization & Waste Coding

Before disposal, the material must be correctly characterized to ensure acceptance by Treatment, Storage, and Disposal Facilities (TSDF).

ParameterSpecificationDisposal Implication
Chemical Structure Chlorinated Aromatic AmideMUST be incinerated at >1100°C with flue gas scrubbing (HCl neutralization).
Physical State Solid (White to off-white powder)Requires dissolution in compatible solvent OR disposal as solid hazardous waste.
Halogen Content Positive (Chlorine) SEGREGATE from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of fuel-blending streams.
Reactivity Stable; Amide bond hydrolyzes in strong acid/base.Keep away from strong oxidizers and strong alkalis.
EPA Waste Code D001 (Ignitable, if in solvent) / D002 (if acidic) / OR State-specific Halogenated codes.Label clearly as "Halogenated Organic Waste."

Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Disposal: Never mix halogenated waste with non-halogenated waste.

  • Why? Non-halogenated solvents are often used for fuel blending (energy recovery). Introducing a chlorinated compound like N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide contaminates the entire batch, forcing the facility to use expensive high-temperature incineration instead.

Segregation Protocol
  • Solid Waste: Collect pure solid substance in a dedicated wide-mouth HDPE jar. Do not mix with silica gel or other drying agents unless necessary for spill cleanup.

  • Liquid Waste (Mother Liquor/Rinsate):

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the HALOGENATED waste carboy.

    • If dissolved in Methanol or DMSO : This mixture is now classified as HALOGENATED due to the solute. Pour into the HALOGENATED waste carboy.

Operational Disposal Workflow

The following decision matrix outlines the logical steps for disposing of this specific compound.

DisposalWorkflow Start Waste: N-(5-chloro-2-methoxyphenyl)- 2-phenoxybutanamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Rinsate StateCheck->IsLiquid SolidContainer Place in Wide-Mouth HDPE Container IsSolid->SolidContainer LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Labeling Label: 'Hazardous Waste - Halogenated' (List all constituents) SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolvent FinalStream Accumulate in HALOGENATED Waste Carboy HaloSolvent->FinalStream Contaminate MIXTURE BECOMES HALOGENATED WASTE NonHaloSolvent->Contaminate Solute contains Cl Contaminate->FinalStream FinalStream->Labeling TSDF Transfer to TSDF for High-Temp Incineration Labeling->TSDF

Figure 1: Decision matrix for segregating N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide waste streams. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.

Detailed Disposal Procedures

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Low-density plastics if the compound is dissolved in aggressive solvents like DCM.

  • Closure: Screw-top cap with a chemically resistant liner (PTFE/Teflon).

Step 2: Labeling (GHS & RCRA Compliance)

Every container must be labeled before the first drop of waste is added.

  • Identifier: "Waste N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide"

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Environmental Hazard

  • Constituents: List the solvent percentages (e.g., "95% Dichloromethane, 5% N-(5-chloro...)").

Step 3: Storage
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Secondary Containment: Place the waste bottle inside a polyethylene tray capable of holding 110% of the container's volume.

  • Ventilation: Store in a chemical fume hood or a vented safety cabinet.

Step 4: Final Destruction
  • Method: High-temperature incineration.

  • Mechanism: The facility will burn the waste at >1000°C. The chlorine atoms will convert to HCl gas, which is captured by alkaline scrubbers (e.g., lime slurry) to form harmless salts (CaCl₂).

  • Prohibited: Do not use "Fuel Blending" or "Cement Kiln" disposal unless the facility explicitly accepts halogenated loads.

Emergency Contingencies (Spills)

In the event of a spill, rapid containment is necessary to prevent environmental release.

Dry Spill (Powder)
  • PPE: Nitrile gloves (double gloved), N95 particulate respirator (or P100), safety goggles, lab coat.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a disposable container. Wipe the area with soap and water.

  • Disposal: Place all cleanup materials (gloves, towels, scoop) into the Halogenated Solid Waste bin.

Wet Spill (Solution)
  • PPE: Chemical resistant gloves (Laminate/Silver Shield recommended if solvent is unknown; Nitrile for short contact), organic vapor respirator (if outside fume hood).

  • Absorbent: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter). Do not use paper towels if the solvent is flammable (like acetone) unless immediately transferred to a sealed container.

  • Decontamination: Wash the surface with a detergent solution.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Halogenated Solvents. RCRA Guidelines. [Link]

  • PubChem. (n.d.). Compound Summary: Chlorinated Aromatic Amides (General Class Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.